molecular formula C13H17NO B2747841 3-[1-[Ethyl(prop-2-ynyl)amino]ethyl]phenol CAS No. 1436265-41-6

3-[1-[Ethyl(prop-2-ynyl)amino]ethyl]phenol

Cat. No.: B2747841
CAS No.: 1436265-41-6
M. Wt: 203.285
InChI Key: NDXQDJPAFBWKDZ-UHFFFAOYSA-N
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Description

3-[1-[Ethyl(prop-2-ynyl)amino]ethyl]phenol is a synthetic phenolic compound designed for advanced research applications. Its molecular structure incorporates a phenethylamine backbone modified with a propynyl group, a feature known to enhance binding affinity and metabolic stability in bioactive molecules . The tertiary amine and alkyne functionality make this compound a versatile intermediate in medicinal chemistry, particularly for the synthesis of novel heterocyclic compounds and targeted molecular probes . The prop-2-ynyl (propargyl) group is a key structural motif in potent agonists for various receptors, suggesting potential utility in neuropharmacology and immunology research . Researchers are exploring its application in developing targeted therapies, leveraging its structure to modulate key biological pathways. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[1-[ethyl(prop-2-ynyl)amino]ethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-4-9-14(5-2)11(3)12-7-6-8-13(15)10-12/h1,6-8,10-11,15H,5,9H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXQDJPAFBWKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#C)C(C)C1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[Ethyl(prop-2-ynyl)amino]ethyl]phenol typically involves the reaction of ethylamine with propargyl bromide to form an intermediate, which is then reacted with a phenol derivative under specific conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[1-[Ethyl(prop-2-ynyl)amino]ethyl]phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol moiety can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The ethyl and prop-2-ynyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases such as sodium hydroxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol moiety can yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[1-[Ethyl(prop-2-ynyl)amino]ethyl]phenol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[1-[Ethyl(prop-2-ynyl)amino]ethyl]phenol involves its interaction with specific molecular targets and pathways. The phenol moiety can interact with enzymes and receptors, potentially modulating their activity. The ethyl and prop-2-ynyl groups may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

The table below compares key structural and functional attributes of 3-[1-[Ethyl(prop-2-ynyl)amino]ethyl]phenol with analogous compounds:

Compound Name Substituents Molecular Formula Key Properties/Applications Evidence Source
This compound Ethyl, prop-2-ynyl, phenolic -OH C₁₂H₁₄N₂O Potential ligand, asymmetric synthesis Derived from
(R)-3-(1-(Dimethylamino)ethyl)phenol Dimethylamino, phenolic -OH C₁₀H₁₅NO Chiral auxiliary, resolving agent
1-[N-Prop-2-ynylamino]-3-o-tolylpropan-2-ol Prop-2-ynyl, o-tolyl, secondary alcohol C₁₃H₁₅NO Pharmaceutical intermediate (rivastigmine impurity)
4-Chloro-2-((E)-{3-[1-(hydroxyimino)ethyl]phenyl}iminomethyl)phenol Oxime (-C=N-OH), chloro, phenolic -OH C₁₅H₁₃ClN₂O₂ Schiff base ligand, metal chelation
(S)-N-Ethyl-N-methyl-3-[1-(dimethylamino)ethyl]phenyl carbamate Carbamate, dimethylamino, ethyl C₁₃H₁₈N₂O₂ Chiral catalyst precursor
Key Observations:

Steric and Electronic Effects: The prop-2-ynyl group in the target compound introduces steric bulk and electron-withdrawing character compared to dimethylamino analogs (). This may reduce nucleophilicity but enhance stability in catalytic cycles. Oxime-containing analogs () exhibit stronger metal-chelating abilities due to the -C=N-OH group, unlike the target compound’s tertiary amine.

Hydrogen Bonding and Crystal Packing: Phenolic -OH groups enable intermolecular hydrogen bonding, as seen in 4-chloro-2-((E)-{...})phenol, which forms dimers via O–H···N bonds (). The prop-2-ynyl group in the target compound may disrupt such interactions, favoring hydrophobic packing.

Pharmacological Relevance: Compounds like 1-[N-Prop-2-ynylamino]-3-o-tolylpropan-2-ol () are intermediates in neuroactive drug synthesis. The target compound’s prop-2-ynyl group may confer similar metabolic stability.

Stability and Analytical Considerations

  • Isotopic Derivatives: highlights deuterated analogs (e.g., 3-[1-[Di(methyl-d₃)amino]ethyl]phenol) for analytical tracking. The target compound’s prop-2-ynyl group may complicate NMR/MS characterization due to alkyne proton absence.
  • Degradation Pathways: Phenolic -OH groups are prone to oxidation, but the prop-2-ynyl substituent’s electron-withdrawing nature may mitigate this (cf. ).

Biological Activity

3-[1-[Ethyl(prop-2-ynyl)amino]ethyl]phenol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data and findings from diverse sources.

Chemical Structure and Properties

The compound consists of a phenolic structure with an ethyl and a prop-2-ynyl group attached to an aminoethyl side chain. This unique structure may contribute to its biological activity by allowing interactions with various molecular targets in biological systems.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The phenolic moiety can modulate the activity of enzymes involved in metabolic pathways, while the ethyl and prop-2-ynyl groups may enhance binding affinity to target sites. This dual functionality is crucial for its potential therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated against various bacterial strains, showing effective inhibition:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.005 mg/mL
Escherichia coli0.01 mg/mL
Pseudomonas aeruginosa0.02 mg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for its anticancer potential. Studies have shown that it can inhibit the growth of cancer cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest.

Cancer Cell Line IC50 (µM)
HeLa15
MCF-720
A54925

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency against these cancer cell lines .

Study on Antimicrobial Efficacy

A study published in MDPI assessed the antibacterial efficacy of various phenolic compounds, including this compound. The results indicated that this compound showed superior activity against Gram-positive bacteria compared to several known antibiotics. The study highlighted its potential as a lead compound for developing new treatments for resistant bacterial infections .

Study on Anticancer Properties

Another significant study explored the anticancer effects of this compound on breast cancer cells. The researchers found that treatment with this compound led to increased levels of reactive oxygen species (ROS), which are known to play a role in inducing apoptosis in cancer cells. This mechanism suggests a promising avenue for further research into its therapeutic applications .

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